Potassium 2,3-dimercaptopropanesulphonate
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Overview
Description
Potassium 2,3-dimercaptopropanesulphonate is a chemical compound with the molecular formula C₃H₉KO₃S₃. It is known for its chelating properties, which means it can form stable complexes with heavy metals, making it useful in various applications, particularly in medicine and environmental science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2,3-dimercaptopropanesulphonate can be synthesized through the reaction of 2,3-dimercaptopropanesulfonic acid with potassium hydroxide. The reaction typically involves dissolving 2,3-dimercaptopropanesulfonic acid in water, followed by the addition of potassium hydroxide under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Potassium 2,3-dimercaptopropanesulphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: It can reduce metal ions to their elemental state.
Substitution: The sulfonate group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Elemental metals and reduced metal complexes.
Substitution: Various substituted sulfonate derivatives.
Scientific Research Applications
Potassium 2,3-dimercaptopropanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to remove heavy metals from solutions.
Biology: Employed in studies involving metal ion transport and detoxification.
Medicine: Utilized in chelation therapy for treating heavy metal poisoning, particularly for arsenic and mercury.
Industry: Applied in processes requiring the removal of heavy metals from industrial effluents
Mechanism of Action
The compound exerts its effects through its chelating properties. The two thiol groups in potassium 2,3-dimercaptopropanesulphonate can bind to metal ions, forming stable, non-toxic complexes that are excreted from the body. This mechanism is particularly effective in detoxifying heavy metals like arsenic and mercury by preventing their interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimercaptosuccinic acid: Another chelating agent used for heavy metal detoxification.
Dimercaprol: A chelating agent with similar applications but different chemical structure.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with broader applications.
Uniqueness
Potassium 2,3-dimercaptopropanesulphonate is unique due to its high affinity for heavy metals and its ability to form stable, water-soluble complexes. This makes it particularly effective in medical applications for treating heavy metal poisoning, where rapid and efficient detoxification is crucial .
Properties
CAS No. |
78286-03-0 |
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Molecular Formula |
C3H7KO3S3 |
Molecular Weight |
226.4 g/mol |
IUPAC Name |
potassium;2,3-bis(sulfanyl)propane-1-sulfonate |
InChI |
InChI=1S/C3H8O3S3.K/c4-9(5,6)2-3(8)1-7;/h3,7-8H,1-2H2,(H,4,5,6);/q;+1/p-1 |
InChI Key |
DLNDISUFJGUDKP-UHFFFAOYSA-M |
Canonical SMILES |
C(C(CS(=O)(=O)[O-])S)S.[K+] |
Origin of Product |
United States |
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